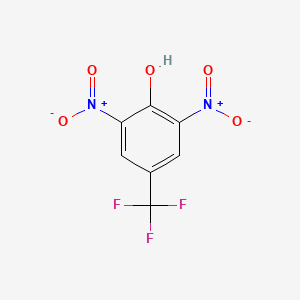

2,6-Dinitro-4-(trifluoromethyl)phenol

描述

Contextualization within Nitroaromatic and Fluorinated Organic Compounds

2,6-Dinitro-4-(trifluoromethyl)phenol belongs to two significant families of organic chemicals: nitroaromatic compounds and fluorinated organic compounds.

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This property generally retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgsciencemadness.org Nitroaromatics are synthesized typically through the nitration of aromatic substrates, often using a mixture of nitric acid and sulfuric acid. wikipedia.orgnih.gov This class of compounds has wide-ranging applications, serving as precursors for dyes, polymers, pharmaceuticals, and agrochemicals. nih.gov Many nitroaromatics are also known for their use as explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (2,4,6-trinitrophenol). wikipedia.orgnih.gov

Fluorinated organic compounds , specifically those containing the trifluoromethyl group (—CF₃), have gained prominence in medicinal chemistry, materials science, and agriculture. The trifluoromethyl group is known for its high electronegativity, metabolic stability, and lipophilicity. Its introduction into a molecule can dramatically alter its physical, chemical, and biological properties. nih.gov For instance, the CF₃ group can enhance the efficacy and stability of pharmaceuticals and agrochemicals. chemimpex.com The synthesis of trifluoromethylated aromatic compounds can be challenging, with various methods developed for their preparation, including the trifluoromethylation of aromatic precursors and the deoxofluorination of carboxylic acids. researchgate.net

Historical Perspective of Phenolic Nitro-Compounds and Trifluoromethylated Analogs

The history of phenolic nitro-compounds is rooted in the development of synthetic dyes and explosives. One of the earliest and most notable examples is picric acid (2,4,6-trinitrophenol), which was first prepared in 1771 and initially used as a yellow dye. nih.gov Its explosive properties were later recognized, leading to its use in military applications, although it was eventually phased out due to its tendency to form shock-sensitive metal salts. nih.gov The study of nitrophenols and their derivatives expanded significantly with the growth of the chemical industry, leading to their use as intermediates in the synthesis of a wide variety of products, including pesticides and pharmaceuticals. nih.govwikipedia.org

The development of trifluoromethylated aromatic compounds occurred more recently. The first synthesis of the simplest compound in this class, benzotrifluoride, was accomplished by Frédéric Swarts at the end of the 19th century. acs.org His method involved treating benzotrichloride (B165768) with a metal fluoride (B91410). acs.org A major advancement for large-scale production came in the early 1930s with the development of processes using hydrogen fluoride (HF) as the fluorinating agent, a method that remains fundamental to the industrial manufacturing of many trifluoromethylated aromatics. acs.orggoogle.com The strategic incorporation of the trifluoromethyl group became a key tool in the design of modern drugs and agrochemicals throughout the 20th and 21st centuries.

Significance of this compound in Advanced Chemical Research

The unique structural combination of nitro and trifluoromethyl groups on a phenol (B47542) backbone makes this compound a valuable compound in several areas of advanced chemical research.

Agrochemicals: The compound serves as an important intermediate and active ingredient in the formulation of herbicides. chemimpex.com Its specific chemical structure allows for targeted action against unwanted vegetation. chemimpex.com It is also known to be an environmental transformation product of the herbicide Trifluralin. nih.govherts.ac.uk

Pharmaceutical and Biological Research: In medicinal chemistry, it is investigated as a building block for more complex molecules. For instance, it has been used to synthesize 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine, a precursor for a series of novel N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines which have been studied for their free radical scavenging activity. researchgate.net

Analytical Chemistry: The compound is utilized as a reagent in analytical methods. It is employed in the pre-column derivatization for the determination of amino-containing compounds in pharmaceuticals by High-Performance Liquid Chromatography (HPLC). chemicalbook.com

Material Science: Research is being conducted on its application in the development of advanced materials, including specialized coatings and polymers, where its properties can contribute to enhanced durability and environmental resistance. chemimpex.com

| Research Area | Application of this compound |

| Agrochemicals | Intermediate for herbicides; environmental metabolite of Trifluralin nih.govchemimpex.comherts.ac.uk |

| Pharmaceuticals | Synthesis of phenylhydrazine (B124118) derivatives with antioxidant potential researchgate.net |

| Analytical Chemistry | Derivatization agent for HPLC analysis of amino compounds chemicalbook.com |

| Material Science | Component in the development of advanced coatings and polymers chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZGYEWQIGIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192542 | |

| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-77-1 | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QY8MWC3HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Mechanistic Investigations of Reaction Pathways

Electrophilic Trifluoromethylation Pathways (e.g., related phenols)

Electrophilic trifluoromethylation of phenols typically involves the reaction of a phenoxide with a reagent that serves as a source of an electrophilic "CF₃⁺" equivalent. However, this process is often competitive with C-trifluoromethylation at the aromatic ring, especially at the ortho and para positions. For example, the reaction of 2,4,6-trimethylphenol with the hypervalent iodine reagent 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one leads primarily to trifluoromethylation at the aromatic core, yielding trifluoromethylcyclohexadienones. researchgate.net The desired O-trifluoromethylation product, 1,3,5-trimethyl-2-(trifluoromethoxy)benzene, is formed only as a minor byproduct. researchgate.netbeilstein-journals.org The mechanism is proposed to be a bimolecular nucleophilic substitution (Sₙ2) type, although single electron transfer pathways can also be considered depending on the specific reagents and conditions. beilstein-journals.org

Nucleophilic Trifluoromethoxylation Mechanisms (e.g., related compounds)

Direct O-trifluoromethylation of phenols via a nucleophilic pathway is challenging due to the hard nature of the oxygen atom. cas.cn However, mechanisms have been developed for related compounds. One such mechanism involves a two-step process: O-trifluoromethylation of an N-(hetero)aryl-N-hydroxylamine derivative followed by a migration of the OCF₃ group. nih.gov The migration step is proposed to proceed through a heterolytic cleavage of the N–OCF₃ bond. This cleavage forms a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. A rapid recombination of this ion pair then occurs, leading to the trifluoromethoxylated product. nih.gov Another approach involves the oxidative trifluoromethylation of phenols using a nucleophilic CF₃ source like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a silver salt promoter. cas.cn

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-Dinitro-4-(trifluoromethyl)phenol |

| 4-chloro-3,5-dinitrobenzotrifluoride |

| o-aminothiophenol |

| N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methoxybenzohydrazide |

| 1-[2'-hydroxy-5'-methylphenyl]-3-phenyl-2-propen-1-one |

| 2,4,6-trimethylphenol |

| 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one |

| 1,3,5-trimethyl-2-(trifluoromethoxy)benzene |

| N-(hetero)aryl-N-hydroxylamine |

Optimization of Synthetic Yields and Purity

The optimization of synthetic routes to produce this compound with high yield and purity is a critical aspect of its industrial and laboratory-scale production. Research efforts have focused on refining reaction conditions, minimizing side-product formation, and developing efficient purification techniques.

A notable advancement in the synthesis of this compound involves the hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride. This method has been shown to produce the target compound with high yield and purity. The process is conducted in an aqueous medium at elevated temperatures, typically between 75°C and 80°C, using an alkali hydroxide such as sodium hydroxide. google.com This approach is advantageous as it avoids the use of organic solvents, which can lead to undesired side reactions like the formation of ether derivatives or hydrolysis of the trifluoromethyl group. google.com

Further purification of the crude product can be achieved by dissolving it in a suitable solvent mixture, for instance, isophorone and xylene, at a slightly elevated temperature, followed by filtration to remove any insoluble impurities. google.com This recrystallization-like process helps to achieve a higher purity of the final product.

The following table summarizes the key parameters and outcomes of an optimized synthetic protocol for this compound.

| Parameter | Value |

| Starting Material | 2-chloro-3,5-dinitrobenzotrifluoride |

| Reagent | 20% Sodium Hydroxide Solution |

| Solvent | Water |

| Reaction Temperature | 75-80°C |

| Reaction Time | 3.5 hours |

| Yield | 90 - 92.4% |

| Purity | 94 - 94.3% |

This data is based on a patented synthetic method. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact and improving the sustainability of the manufacturing process. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nih.govfirp-ula.orgjetir.org

The synthesis of this compound via the hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride in an aqueous medium aligns with several key green chemistry principles:

Prevention of Waste: This principle emphasizes that it is better to prevent waste than to treat or clean it up after it has been created. nih.govjetir.org The high yields achieved in the aqueous hydrolysis method (90-92.4%) indicate a high conversion of reactants to the desired product, thereby minimizing waste generation. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The hydrolysis reaction has a good atom economy as the main atoms from the reactants are incorporated into the final product and a simple inorganic salt as a byproduct.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. nih.govjetir.org The utilization of water as the reaction solvent instead of organic solvents is a significant green aspect of this synthesis. google.com This avoids the use of volatile organic compounds (VOCs) which are often flammable, toxic, and contribute to air pollution.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.govjetir.org While the reaction is conducted at an elevated temperature (75-80°C), it is a relatively moderate condition that can be efficiently managed in an industrial setting to minimize energy consumption. google.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. While commercial suppliers confirm the structure of 2,6-Dinitro-4-(trifluoromethyl)phenol by NMR, detailed experimental spectra are not widely available in public literature. The following sections describe the expected spectral features based on the compound's molecular structure.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple. The molecule contains two aromatic protons and one phenolic hydroxyl proton.

Aromatic Protons (H-3 and H-5): Due to the symmetrical nature of the substitution pattern on the benzene (B151609) ring, the two aromatic protons at positions 3 and 5 are chemically equivalent. They are expected to appear as a single signal, likely a singlet, as there are no adjacent protons to cause spin-spin coupling. The strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group would significantly deshield these protons, causing their resonance to appear at a high chemical shift, likely in the range of 8.5-9.0 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is typically expected to appear in the region of 10-12 ppm, or even further downfield, due to intramolecular hydrogen bonding with the adjacent nitro groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H | 8.5 - 9.0 | Singlet (s) |

| OH | 10 - 12 | Broad Singlet (br s) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

C-1 (Carbon bearing the -OH group): This carbon is attached to an oxygen atom and is situated between two nitro groups. It is expected to be significantly deshielded and appear in the region of 150-160 ppm.

C-2 and C-6 (Carbons bearing the -NO₂ groups): These two carbons are chemically equivalent due to symmetry. Their resonance is expected to be in the aromatic region, likely around 140-150 ppm, influenced by the strong electron-withdrawing nitro groups.

C-3 and C-5 (Carbons bearing the aromatic protons): These two carbons are also chemically equivalent. They are expected to resonate at a lower chemical shift compared to the other substituted carbons, likely in the range of 120-130 ppm.

C-4 (Carbon bearing the -CF₃ group): The chemical shift of this carbon will be influenced by the attached trifluoromethyl group and is expected to be in the aromatic region, likely between 125-135 ppm. The signal may appear as a quartet due to coupling with the three fluorine atoms.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will have a characteristic chemical shift, typically in the range of 120-130 ppm, and will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C -OH | 150 - 160 | Singlet (s) |

| C -NO₂ | 140 - 150 | Singlet (s) |

| C -H | 120 - 130 | Singlet (s) |

| C -CF₃ | 125 - 135 | Quartet (q) |

| -C F₃ | 120 - 130 | Quartet (q) |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of fluorine atoms. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a singlet in a proton-decoupled spectrum. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring, typically in the range of -60 to -70 ppm relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

O-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ is expected for the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding.

Aromatic C-H Stretching: Weak to medium absorption bands are expected just above 3000 cm⁻¹.

N-O Stretching (Nitro Groups): Strong asymmetric and symmetric stretching vibrations for the nitro groups are anticipated. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹.

C=C Stretching (Aromatic Ring): Several medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

C-F Stretching: Strong absorption bands characteristic of the C-F bonds in the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating a molecular weight of 252.10 g/mol . The top three peaks observed in the mass spectrum are at m/z values of 30, 63, and 81. nih.gov The molecular ion peak [M]⁺ at m/z 252 would be expected.

Furthermore, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, providing additional structural information.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 253.00668 | 141.4 |

| [M+Na]⁺ | 274.98862 | 149.6 |

| [M-H]⁻ | 250.99212 | 140.9 |

| [M+NH₄]⁺ | 270.03322 | 156.0 |

| [M+K]⁺ | 290.96256 | 139.4 |

| [M+H-H₂O]⁺ | 234.99666 | 142.8 |

| [M+HCOO]⁻ | 296.99760 | 162.2 |

| [M+CH₃COO]⁻ | 311.01325 | 179.5 |

Data sourced from PubChemLite.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. At present, there is no publicly available crystal structure data for this compound in the consulted scientific databases. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-Dinitro-4-(trifluoromethyl)phenol at the atomic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's stable geometric and electronic configurations.

Typically, geometry optimization is performed to find the lowest energy conformation of the molecule. For substituted phenols, DFT calculations using the B3LYP functional with a basis set like 6-311+G(d,p) have proven effective in deriving accurate molecular geometries. karazin.ua These calculations provide precise bond lengths, bond angles, and dihedral angles. The presence of the bulky nitro groups adjacent to the hydroxyl group, along with the trifluoromethyl group, imposes significant steric and electronic effects that dictate the final three-dimensional structure.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly lowers the LUMO energy, making the molecule susceptible to nucleophilic attack. mdpi.comnih.gov

Mulliken population analysis or other charge-mapping schemes, like Molecular Electrostatic Potential (MEP) surfaces, are used to visualize the charge distribution. karazin.uanih.gov In this compound, these maps would reveal a high positive potential around the hydrogen of the hydroxyl group and the carbon atoms of the aromatic ring, while negative potential would be concentrated around the oxygen atoms of the nitro groups, indicating the sites most likely to be involved in intermolecular interactions.

Table 1: Predicted Molecular and Electronic Properties of Substituted Phenols This table presents typical data obtained from DFT calculations for analogous compounds, providing an expected range for this compound.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.0 to -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | -3.0 to -4.5 eV | Indicates electron-accepting ability nih.gov |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 Debye | Measures overall molecular polarity |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted from the optimized molecular geometry. nih.govscispace.comscispace.com

The predicted UV-Vis spectrum for this compound would likely show strong absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the nitro-substituted aromatic system. bsu.by

Vibrational spectra (IR and Raman) are predicted by calculating the harmonic frequencies of the molecule's normal modes of vibration. researchgate.net These calculations help in the assignment of experimental spectra, with characteristic frequencies expected for the O-H stretch of the phenol (B47542), symmetric and asymmetric stretches of the N-O bonds in the nitro groups, C-F stretches of the trifluoromethyl group, and various aromatic ring vibrations.

NMR spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. nih.gov The predicted ¹⁹F NMR spectrum is particularly important for fluorinated compounds. For a similar compound, 2,6-Dinitro-4-fluorophenol, the ¹⁹F chemical shift has been reported, providing a benchmark for predictions. spectrabase.com The chemical environment of each nucleus, influenced by the electron-withdrawing and donating groups, determines its specific chemical shift.

Table 2: Predicted Spectroscopic Data for this compound This table contains representative theoretical values based on computational studies of similar nitroaromatic and fluorinated compounds.

| Spectroscopic Technique | Parameter | Predicted Value/Region |

|---|---|---|

| UV-Vis | λ_max | ~280-350 nm |

| FT-IR | ν(O-H) | 3200-3400 cm⁻¹ |

| FT-IR | ν_asym(NO₂) | 1530-1560 cm⁻¹ |

| FT-IR | ν_sym(NO₂) | 1330-1360 cm⁻¹ |

| ¹H NMR | δ(Ar-H) | 8.0-9.0 ppm |

| ¹³C NMR | δ(C-CF₃) | 120-130 ppm (quartet) |

| ¹⁹F NMR | δ(CF₃) | -60 to -70 ppm |

Simulation of Detonation and Energetic Properties

Theoretical simulations are essential for evaluating the safety and performance of energetic materials. For this compound, these simulations can predict key detonation parameters, providing a preliminary assessment of its potential as an explosive.

The explosive performance of a compound is characterized by parameters such as detonation velocity (V_D), detonation pressure (P_D), and heat of explosion. These can be estimated using empirical and semi-empirical computational codes based on the compound's elemental composition and heat of formation. The blast peak overpressure and impulse, which describe the intensity and duration of the blast wave, can then be simulated using hydrodynamic codes that model the expansion of detonation products and their interaction with the surrounding air. While specific simulations for this compound are not widely published, methods have been established for its parent compounds, dinitrophenols, which are known to form explosive salts. wikipedia.org

A key part of evaluating a new energetic material is comparing its predicted properties to those of well-known explosives like 2,4,6-Trinitrotoluene (B92697) (TNT) and Cyclotrimethylenetrinitramine (RDX). Dinitrophenols are known to have considerable explosive strength; for instance, 2,4-Dinitrophenol has an explosive strength that is 81% that of TNT. wikipedia.org The introduction of a trifluoromethyl group, which increases molecular density and oxygen balance, may further enhance the energetic performance of this compound. RDX is a more powerful explosive than TNT, and serves as a benchmark for high-performance materials. drdo.gov.in A comparative analysis would involve contrasting the calculated detonation velocity, pressure, and heat of explosion against these standards.

Table 3: Comparative Energetic Properties This table compares the known properties of standard explosives with estimated values for dinitrophenol derivatives.

| Property | 2,4-Dinitrophenol (for reference) | TNT (Trinitrotoluene) | RDX (Cyclotrimethylenetrinitramine) |

|---|---|---|---|

| Density (g/cm³) | 1.68 | 1.65 | 1.82 |

| Detonation Velocity (m/s) | ~6,000 (est.) | 6,900 | 8,750 drdo.gov.in |

| Heat of Explosion (kJ/kg) | ~3,800 (est.) | 4,184 | 5,360 |

| Relative Strength vs. TNT | 81% wikipedia.org | 100% | ~160% drdo.gov.in |

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) simulations are used to study the behavior of materials over time, providing insights into their physical properties and responses to external stimuli. mdpi.com For this compound, MD simulations can model its behavior in the solid state, predicting properties such as crystal lattice energy, mechanical strength, and thermal stability.

Using a reactive force field like ReaxFF, MD simulations can also model the chemical processes of thermal decomposition and detonation initiation. mdpi.com These simulations track the trajectories of thousands of molecules, observing the initial bond-breaking events and the subsequent chain reactions that lead to the formation of stable detonation products like H₂O, CO₂, and N₂. Such studies are critical for understanding the sensitivity of the material to heat, shock, or friction.

Structure–Activity Relationship (SAR) Modeling for Predictive Research

Structure–Activity Relationship (SAR) and Quantitative Structure–Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.comtandfonline.com For nitroaromatic compounds, including nitrophenols, QSAR models have been extensively developed to predict endpoints such as toxicity to various organisms. mdpi.comnih.gov

The models are built by finding a statistical correlation between a set of calculated molecular descriptors and an observed activity. Important descriptors for nitroaromatic compounds often include:

Hydrophobicity (logP): Governs the compound's partitioning into biological membranes.

Electronic Parameters (HOMO/LUMO energies): Relate to the molecule's reactivity and ability to participate in redox reactions. nih.gov

Topological and Steric Descriptors: Describe the size, shape, and connectivity of the molecule.

For this compound, a QSAR model could be used to predict its potential toxicity. Studies on related compounds have shown that the presence of trifluoromethyl and nitro groups can significantly influence biological activity. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) is known to uncouple oxidative phosphorylation, affecting ATP synthesis. nih.govnih.gov SAR models can thus guide the design of new molecules with desired properties while minimizing potential adverse effects.

Environmental Fate and Ecotoxicological Implications

Occurrence and Persistence in Environmental Compartments

The environmental occurrence of 2,6-Dinitro-4-(trifluoromethyl)phenol is intrinsically linked to the use of specific dinitroaniline herbicides. Its persistence is influenced by its chemical structure, particularly the presence of the trifluoromethyl group, and by environmental conditions that dictate its degradation.

This compound has been identified as a soil and potential groundwater metabolite of the pre-emergence herbicide benfluralin. semanticscholar.org In soil metabolism studies of benfluralin, this phenol (B47542) derivative, also referred to as metabolite B12, was observed to form. herts.ac.uk While the parent compound, benfluralin, is generally considered immobile in soil, this compound exhibits high to very high mobility. herts.ac.uk This increased mobility creates the potential for it to leach from the soil and contaminate groundwater. herts.ac.uk Consequently, it is a factor in drinking water assessments in regions where benfluralin is applied. herts.ac.uk

| Attribute | Finding | Source |

|---|---|---|

| Parent Compound | Benfluralin | herts.ac.uk |

| Formation Media | Soil, potential for Groundwater | semanticscholar.org |

| Mobility in Soil | High to Very High | herts.ac.uk |

| Persistence in Soil | Low to Medium | herts.ac.uk |

| Potential Risk | Groundwater contamination | semanticscholar.orgherts.ac.uk |

The degradation of dinitrophenolic compounds in the environment is a complex process involving both biological and non-biological pathways. While specific degradation pathways for this compound are not extensively detailed, pathways can be inferred from studies on structurally similar compounds like 2,4-dinitrophenol (2,4-DNP) and 2,6-dinitrotoluene (2,6-DNT). These processes typically involve the transformation of the nitro functional groups.

Microbial action is a primary driver for the degradation of dinitrophenolic compounds in soil and water. The initial steps often involve the reduction of one or both nitro groups to amino groups, forming aminonitrophenols or diaminophenols. For instance, studies on 2,4-DNP have shown its reduction to 2-amino-4-nitrophenol by various microorganisms. Another potential pathway is the complete removal of nitro groups, which are released as nitrite. Following these initial transformations, microorganisms can cleave the aromatic ring, eventually leading to the mineralization of the compound into carbon dioxide, water, and mineral salts. The specific microbial communities present and environmental conditions such as pH, temperature, and oxygen availability heavily influence the rate and extent of this biodegradation.

The inclusion of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, significantly impacts the environmental stability of organic compounds. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to both chemical and biological degradation. This inherent stability means that fluorinated pesticides and their metabolites, including this compound, tend to be more persistent in the environment compared to their non-fluorinated counterparts. The -CF3 group can shield the aromatic ring from microbial attack, slowing the rate of degradation and increasing the compound's environmental half-life and potential for long-range transport.

Degradation Pathways in Environmental Media

Ecotoxicity and Environmental Impact Assessment

Assessing the ecotoxicity of pesticide metabolites is a critical component of environmental risk assessment, as these breakdown products can sometimes be as or more toxic than the parent compound.

Specific ecotoxicological data for this compound on the freshwater crustacean Daphnia magna, a standard model organism in aquatic toxicology, is limited. regulations.gov Risk assessments have noted that while the parent herbicide benfluralin has high acute toxicity to Daphnia, little is known about the specific toxicity of its multiple degradates. herts.ac.ukregulations.gov

To provide context, data on structurally related compounds can be considered. The parent compound, benfluralin, is classified as having high acute toxicity for this aquatic invertebrate. herts.ac.uk Studies on 2,4-dinitrophenol, a compound also featuring two nitro groups on a phenol ring but lacking the trifluoromethyl group, have demonstrated its toxicity to D. magna. researchgate.net These findings suggest that dinitrophenolic structures can pose a risk to aquatic life. However, without direct testing on this compound, its precise impact on Daphnia magna and other aquatic organisms remains an area requiring further investigation. regulations.gov

Phytotoxicity and Allelopathic Effects

As an active ingredient in some herbicide formulations, this compound inherently possesses phytotoxic properties, meaning it is toxic to plants. canada.ca Its primary mode of action, like other dinitroaniline herbicides, involves the inhibition of microtubule formation in plant cells. wikipedia.orgfrontiersin.org Microtubules are essential for cell division and elongation; their disruption ultimately leads to the inhibition of root and shoot growth. nih.govcoresta.org

The phytotoxicity of the parent compound, trifluralin, has been studied, and it is known to have carry-over effects, where its residues in the soil can harm subsequent crops. researchgate.net The persistence of such residues is influenced by soil properties, including organic matter content. researchgate.net While direct studies on the allelopathic effects of this compound are limited, allelopathy, the biochemical interaction between plants, is a known phenomenon for many phytotoxic compounds. jircas.go.jp These interactions can involve the release of chemicals that inhibit the growth of neighboring plants. Given the herbicidal nature of this compound, it is plausible that it could exert allelopathic effects on non-target plant species in the environment.

Photosynthesis Inhibition

Table 1: General Phytotoxic Effects of Dinitroaniline Herbicides

| Effect | Mechanism | Reference |

| Inhibition of Root and Shoot Growth | Disruption of microtubule formation, leading to failed cell division and elongation. | nih.govcoresta.org |

| Photosynthesis Inhibition | Interruption of the electron transport chain in Photosystem II. | researchgate.netnih.gov |

| Carry-over Phytotoxicity | Persistent residues in soil affecting subsequent crops. | researchgate.net |

Machine Learning Applications in Ecotoxicology

In recent years, machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models have become valuable tools in ecotoxicology for predicting the toxicity of chemicals, thereby reducing the need for extensive and costly experimental testing. researchgate.netpeercommunityjournal.orgnih.gov These computational models establish relationships between the chemical structure of a compound and its biological activity, including toxicity.

For classes of compounds like nitroaromatics and phenols, numerous QSAR studies have been conducted to predict their ecotoxicological effects. acs.org These models often use molecular descriptors that quantify various aspects of a molecule's structure and properties to predict endpoints such as aquatic toxicity.

While specific ML or QSAR models exclusively developed for this compound are not widely documented, its inclusion in broader datasets of nitroaromatic or fluorinated compounds is probable. For instance, ML models have been developed to predict the toxicokinetic half-lives of per- and polyfluoroalkyl substances (PFAS), a class of compounds that share the trifluoromethyl group with the subject chemical. nih.gov The application of such models could provide estimations of the persistence and potential for bioaccumulation of this compound.

The performance of these predictive models is continually improving with the development of more sophisticated algorithms and the expansion of high-quality toxicological databases. researchgate.netpeercommunityjournal.org

Table 2: Applications of Machine Learning in Ecotoxicology

| Application | Description | Reference |

| Toxicity Prediction | Development of QSAR models to predict the toxicity of nitroaromatic compounds and phenols to aquatic organisms. | acs.org |

| Bioaccumulation Assessment | Use of ML to estimate the toxicokinetic half-lives and bioaccumulation potential of fluorinated compounds. | nih.gov |

| Risk Assessment | Integration of ML predictions into environmental risk assessment frameworks to prioritize chemicals of concern. | nih.gov |

Assessment of Transformation Products in Environmental Risk Assessment

This compound is recognized as a soil and groundwater metabolite of the dinitroaniline herbicides benfluralin and trifluralin. herts.ac.ukepa.gov The environmental risk assessment of a parent herbicide must, therefore, consider the potential toxicity and persistence of its transformation products.

The degradation of trifluralin in the environment is a complex process that can lead to the formation of numerous metabolites. nih.gov While some of these transformation products may be less toxic than the parent compound, others can retain or even exceed the toxicity of the original herbicide. unece.org For this reason, regulatory agencies are increasingly requiring data on the fate and effects of major transformation products as part of the pesticide registration process.

The environmental risk assessment for trifluralin has indicated a high toxicity to aquatic organisms. publications.gc.ca While a refined risk assessment suggested a low risk to terrestrial biota, the potential for spray drift and runoff to contaminate aquatic systems is a significant concern. publications.gc.ca The chronic toxicity of many trifluralin metabolites is not well-characterized, highlighting a critical data gap in the comprehensive environmental risk assessment of this widely used herbicide. unece.org The presence of this compound in soil and water necessitates a thorough evaluation of its own ecotoxicological profile to ensure a complete understanding of the environmental risks associated with the use of its parent herbicides.

Mechanisms of Action and Biological Interactions Excluding Dosage/administration

Biochemical Pathway Interference

The herbicidal activity of 2,6-Dinitro-4-(trifluoromethyl)phenol, a member of the dinitrophenol family, is primarily attributed to its interference with fundamental biochemical pathways within plant cells. Its mechanisms of action are multifaceted, targeting both photosynthetic and mitochondrial functions.

Inhibition of Photosynthetic Electron Transport

Dinitrophenol herbicides are recognized as potent inhibitors of photosynthetic electron transport. Research on analogous compounds, such as 4,6-dinitro-o-cresol (DNOC), demonstrates that these molecules disrupt the flow of electrons in the chloroplasts. This inhibition ultimately leads to a cessation of the light-dependent reactions of photosynthesis, depriving the plant of the energy and reducing power necessary for carbon fixation. The trifluoromethyl group present in this compound is a strong electron-withdrawing group, which is a common feature in many herbicides that interfere with electron transport chains.

Studies on nitrophenols have shown a concentration-dependent inhibition of the entire photosynthetic electron transport chain. chemimpex.com This disruption prevents the generation of ATP and NADPH, which are essential for the subsequent steps of photosynthesis.

Interference with Photosystem II Intermediates

The primary site of action for many dinitrophenol herbicides within the photosynthetic apparatus is Photosystem II (PSII). Analogous to other PSII-inhibiting herbicides, it is proposed that this compound interrupts the electron flow between the primary quinone electron acceptor (QA) and the secondary quinone electron acceptor (QB) of PSII.

This blockage prevents the reoxidation of QA, effectively halting the linear electron transport. The accumulation of reduced QA leads to the closure of PSII reaction centers, preventing them from processing further light energy. This mechanism is a common feature among many classes of herbicides that target PSII.

| Compound | Site of Action in Photosystem II | Effect on Electron Transport |

| 4,6-dinitro-o-cresol (DNOC) | Between the primary electron acceptor (QA) and the plastoquinone pool | Inhibition of electron transport from PSII |

| Diuron | Binds to the QB site on the D1 protein | Prevents the binding of plastoquinone, blocking electron flow |

Interactions with Photosynthetic Proteins

The interference with Photosystem II is mediated by the interaction of the herbicide with specific proteins within the PSII complex. A large number of herbicides that inhibit photosynthesis achieve this by binding to the D1 protein, a core component of the PSII reaction center. This binding occurs at or near the QB binding niche on the D1 protein, thereby competitively inhibiting the binding of plastoquinone, the native electron acceptor. While direct binding studies for this compound are not extensively available, the structural similarities with other phenolic herbicides suggest a comparable mode of interaction.

The binding of herbicides to the D1 protein can lead to conformational changes that further disrupt electron transport and can also make the protein more susceptible to damage and turnover.

Mitochondrial Uncoupling Activity (analogous compounds)

In addition to their effects on photosynthesis, dinitrophenols are classic uncoupling agents of oxidative phosphorylation in mitochondria. Analogous compounds, most notably 2,4-Dinitrophenol (DNP), have been extensively studied for this activity. DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane.

Once in the mitochondrial matrix, which has a higher pH than the intermembrane space, the protonated form of DNP releases its proton. The deprotonated DNP anion then diffuses back across the membrane into the intermembrane space, where it picks up another proton. This process effectively shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. Instead of being used to generate ATP, the energy from the electron transport chain is released as heat.

| Analogous Compound | Mitochondrial Effect | Consequence |

| 2,4-Dinitrophenol (DNP) | Uncouples oxidative phosphorylation | Dissipates the proton motive force, inhibiting ATP synthesis and increasing heat production |

Effects on Electron Transport Chain Complexes (analogous compounds)

By dissipating the proton gradient, uncoupling agents like 2,4-DNP indirectly affect the rate of electron transport through the mitochondrial electron transport chain (ETC). With the proton gradient diminished, the backpressure on the proton pumps (Complexes I, III, and IV) is reduced. This allows the ETC to operate at an accelerated rate, leading to an increase in oxygen consumption as the terminal electron acceptor. However, this increased electron flow is not coupled to ATP production, leading to a state of high respiration but low energy conservation.

Cellular and Molecular Responses

The biochemical interference caused by this compound and related compounds triggers a cascade of cellular and molecular responses in plants. A primary consequence of the inhibition of photosynthetic electron transport is the generation of reactive oxygen species (ROS), such as superoxide radicals and singlet oxygen. This occurs because the energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen.

The resulting oxidative stress leads to lipid peroxidation, damage to proteins and nucleic acids, and ultimately, cell death. ijeab.comnih.gov Plants possess antioxidant defense systems to mitigate oxidative damage, but the overwhelming production of ROS induced by potent herbicides can exceed the capacity of these systems.

Furthermore, the uncoupling of mitochondrial respiration disrupts the energy balance of the cell, affecting numerous metabolic processes that are dependent on a steady supply of ATP. In some cases, dinitrophenols have been shown to induce changes in gene expression related to stress responses and metabolic adjustments.

| Cellular/Molecular Response | Description |

| Oxidative Stress | Overproduction of reactive oxygen species (ROS) due to blocked photosynthetic electron transport, leading to cellular damage. |

| Lipid Peroxidation | Damage to cell membranes caused by ROS, leading to loss of membrane integrity and leakage of cellular contents. |

| Metabolic Disruption | Depletion of ATP due to mitochondrial uncoupling, affecting energy-dependent cellular processes. |

| Gene Expression Changes | Alterations in the expression of genes involved in stress response, photosynthesis, and metabolism. |

Impact on Plant Growth and Physiology

This compound is recognized for its significant impact on plant physiology, primarily utilized as a potent herbicide. chemimpex.com Its mechanism of action is rooted in its ability to disrupt fundamental cellular processes essential for plant survival and growth. Like other dinitrophenol compounds, it acts as an uncoupler of oxidative phosphorylation. This process involves dissipating the proton gradient across the mitochondrial membrane, which is crucial for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

By disrupting the proton gradient, the compound effectively separates the process of electron transport from ATP synthesis. Consequently, the energy generated from respiration is lost as heat instead of being converted into usable chemical energy. This energy deficit severely hampers the plant's metabolic activities, leading to growth inhibition and eventual death. This mechanism is characteristic of dinitrophenol-based herbicides, which interfere with energy production in plant cells.

Antibacterial Activity and Mechanisms

Phenolic compounds, including nitrophenols, are known to exhibit antibacterial properties, although the precise mechanisms can vary depending on the compound's structure and the target bacteria. frontiersin.org The antibacterial action of phenols is often attributed to their ability to interact with and disrupt the bacterial cell membrane. frontiersin.orgfrontiersin.org This interaction can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. frontiersin.org

For nitroaromatic compounds, the mechanism of antibacterial activity is frequently linked to the reduction of the nitro groups. encyclopedia.pub Within the bacterial cell, these compounds can undergo enzymatic reduction, a process that uses reducing agents like NADH or NADPH. encyclopedia.pub This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals. encyclopedia.pub These reactive species can cause widespread cellular damage by reacting with crucial biomolecules like DNA and proteins, leading to nuclear damage and inhibition of essential enzymatic functions. encyclopedia.pub

The presence of nitro groups, particularly at the C2 and C4 positions, has been shown to enhance the antibacterial activity of certain compounds, a feature present in this compound. encyclopedia.pub Furthermore, the lipophilicity of phenolic compounds plays a role in their antibacterial efficacy, as it facilitates their interaction with and passage through the lipid-rich bacterial cell membrane. frontiersin.org While Gram-positive bacteria are often more susceptible to phenolic acids than Gram-negative bacteria, the broad-spectrum activity of many nitro-containing molecules is well-documented. encyclopedia.pubnih.gov

Structure-Mechanism Relationships in Biological Systems

The biological activity of this compound is intrinsically linked to its specific chemical structure. The interplay between the phenol (B47542) group, the two nitro groups, and the trifluoromethyl group dictates its interactions within biological systems.

Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a common feature in many biologically active compounds. mdpi.com Its acidity and ability to form hydrogen bonds are crucial for interactions with biological targets, such as enzymes and membrane components. frontiersin.org In the context of uncoupling oxidative phosphorylation, the acidic proton of the hydroxyl group is essential for its role as a protonophore, shuttling protons across the mitochondrial membrane.

Nitro Groups (-NO2): The two nitro groups are strong electron-withdrawing groups. chemimpex.com Their presence significantly increases the acidity of the phenolic proton, enhancing its protonophoric activity. Furthermore, as mentioned in the antibacterial mechanism, these nitro groups can be reduced within cells to form cytotoxic reactive intermediates, contributing to the compound's toxicity in both plants and microorganisms. encyclopedia.pub The positioning of the nitro groups at the ortho (2) and para (6) positions relative to the hydroxyl group is critical for this activity.

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a highly lipophilic and strongly electron-withdrawing substituent. chemimpex.com Its inclusion in the molecule enhances several key properties:

Lipophilicity: Increased lipophilicity facilitates the molecule's ability to cross biological membranes, such as the cell and mitochondrial membranes, which is essential for reaching its intracellular targets. frontiersin.org

Electronic Effects: As a powerful electron-withdrawing group, the -CF3 group further increases the acidity of the phenol, augmenting its uncoupling efficiency. chemimpex.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. researchgate.net This stability increases the compound's persistence and bioavailability within the target organism.

The combination of these structural features results in a molecule with potent herbicidal and potential antibacterial properties, primarily driven by its ability to disrupt cellular energy production and generate oxidative stress.

Interactive Data Table: Structural Features and Biological Impact

| Structural Feature | Contribution to Mechanism of Action | Biological System Impacted |

| Phenolic Hydroxyl (-OH) | Acts as a proton carrier (protonophore); forms hydrogen bonds with biological targets. | Plant Mitochondria, Bacterial Membranes |

| Two Nitro Groups (-NO2) | Increase acidity of the hydroxyl group; can be reduced to form reactive, toxic intermediates. | Plant and Bacterial Cells |

| Trifluoromethyl (-CF3) | Increases lipophilicity for membrane penetration; enhances acidity and metabolic stability. | Plant and Bacterial Cells |

Applications and Future Research Directions

Development of Novel Energetic Materials

The quest for new energetic materials with enhanced performance and safety profiles is a continuous endeavor in materials science. 2,6-Dinitro-4-(trifluoromethyl)phenol has emerged as a valuable precursor in the synthesis of novel energetic materials due to the presence of the fluorine-containing trifluoromethyl group, which can improve density, thermal stability, and energetic performance. nih.gov

Research has focused on utilizing this compound to create new high-energy-density materials (HEDMs). One approach involves the synthesis of acid-base salts through a proton transfer mechanism with various azole compounds, which are known for their nitrogen-rich structures. researchgate.net A study successfully synthesized a series of energetic salts by reacting this compound with imidazole, 3-nitropyrazole, 1,2,4-triazole, 3-amino-1,2,4-triazole, 3,5-diamino-1,2,4-triazole, 5-aminotetrazole, and 5-nitrotriazolone. researchgate.net The resulting compounds were characterized for their detonation properties, and their performance was found to be high, placing them in the category of HEDMs. researchgate.net The detonation velocities and pressures of these newly synthesized compounds were predicted using computational software, indicating their potential as powerful and efficient energetic materials. researchgate.net

Table 1: Predicted Detonation Properties of this compound Based Energetic Salts

| Cation | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|

| Imidazolium | 7850 | 25.8 |

| 3-Nitropyrazolium | 8120 | 28.9 |

| 1,2,4-Triazolium | 7980 | 26.9 |

| 3-Amino-1,2,4-triazolium | 8250 | 30.1 |

| 3,5-Diamino-1,2,4-triazolium | 8410 | 32.5 |

| 5-Aminotetrazolium | 8550 | 34.2 |

| 5-Nitrotriazolonium | 8720 | 36.8 |

Crystal engineering plays a crucial role in the design of energetic materials, as the arrangement of molecules in a crystal lattice significantly influences properties such as density and sensitivity. rsc.org The incorporation of trifluoromethyl (CF3) groups is a recognized strategy in crystal engineering to enhance the density of energetic materials. researchgate.net The strong electron-withdrawing nature and high density of the CF3 group contribute to improved energetic performance. nih.gov In the context of this compound derivatives, single crystal X-ray diffraction studies have been conducted to determine their crystal structures and densities. For instance, the imidazolium and 1,2,4-triazolium salts of this compound were found to have densities of 1.675 and 1.670 g/cm³, respectively. researchgate.net These studies are vital for understanding the structure-property relationships and for the rational design of new energetic materials with optimized performance and stability.

Advanced Agrochemical Research (e.g., Herbicide Development)

This compound has a history of use and research in the agricultural sector, primarily in the development of herbicides. Its chemical structure is similar to other dinitrophenolic herbicides like dinoseb (2-sec-butyl-4,6-dinitrophenol), which have been used for broadleaf weed control. ucanr.edu The compound itself is utilized in the formulation of herbicides, where it demonstrates potent activity against a range of weeds, potentially leading to improved crop yields. chemimpex.com Furthermore, it is recognized as an environmental transformation product of the herbicide trifluralin. nih.govherts.ac.uk

A patent has described the preparation of this compound and its derivatives, highlighting their herbicidal and crop regulating properties. google.com Research has shown that formulations containing the sodium salt of this compound could induce a significant increase in crop yields by affecting grain size and density. google.com The herbicidal action is primarily through contact, as it is not significantly translocated within the plant. ucanr.edu

Table 2: Herbicidal Efficacy of this compound Formulations

| Crop | Weed Type | Efficacy | Reference |

|---|---|---|---|

| Corn | Broadleaf Weeds | Significant crop increase | google.com |

| Various | Broadleaf Weeds | Potent activity | chemimpex.com |

Exploration in Other Biological Applications

Beyond its use in agriculture, this compound is a versatile compound with potential applications in other biological fields. It serves as a valuable intermediate in the synthesis of pharmaceuticals. chemimpex.com Its reactivity, enhanced by the trifluoromethyl group, makes it a useful building block in organic synthesis for the creation of more complex molecules with potential medicinal applications. chemimpex.com The compound's properties also make it an important intermediate in the production of dyes and pigments. chemimpex.com Further research is needed to fully explore the range of its biological activities and to develop new applications in medicinal chemistry and other life sciences.

Interdisciplinary Research with Material Science and Environmental Engineering

The unique properties of this compound make it a subject of interest for interdisciplinary research, particularly at the intersection of material science and environmental engineering. In material science, it is being explored for the development of advanced materials, including coatings and polymers. chemimpex.com Its stable chemical structure and the presence of functional groups that can participate in polymerization reactions make it a candidate for creating new materials with tailored properties.

From an environmental engineering perspective, the presence of this compound in the environment as a metabolite of the herbicide trifluralin necessitates research into its fate, transport, and potential impact on ecosystems. nih.govherts.ac.uk This has led to the development of analytical methods for its detection in environmental samples and studies on its degradation pathways. This interdisciplinary approach is crucial for understanding the complete life cycle of such compounds and for developing strategies to mitigate any potential environmental risks.

Emerging Analytical and Remediation Techniques for Environmental Contamination

The detection and removal of nitrophenolic compounds from the environment are significant challenges in analytical chemistry and environmental science. For the analysis of phenols, including dinitrophenols, gas chromatography methods have been developed. epa.gov Specifically, for compounds like 2,4-dinitrophenol, derivatization techniques are sometimes necessary to achieve sufficient sensitivity for detection. epa.gov

In terms of remediation, various strategies are being explored for the removal of dinitrophenols from contaminated soil and water. These include physical, chemical, and biological methods. researchgate.netsemanticscholar.org Bioremediation, which utilizes microorganisms or plants to degrade or remove pollutants, is considered a cost-effective and sustainable approach. semanticscholar.orgnih.gov While much of the research has focused on more common dinitrophenols, the techniques being developed could potentially be adapted for the remediation of this compound. For instance, adsorption on materials like metal ferrocyanides has been shown to be effective for the removal of other nitrophenols from aqueous solutions. scielo.org.bo Future research will likely focus on developing and optimizing these analytical and remediation techniques specifically for this compound to address any environmental contamination effectively.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dinitro-4-(trifluoromethyl)phenol, and what are the critical purification steps?

- Methodological Answer : The synthesis typically involves sequential nitration and trifluoromethylation of phenol derivatives. A common route starts with 4-(trifluoromethyl)phenol, followed by nitration using a mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration. Intermediate purification via recrystallization in ethanol/water mixtures is critical to remove unreacted starting materials. Phosphonate intermediates, such as diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate, may be used to stabilize reactive intermediates during synthesis . Final purity (>97%) is confirmed by HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Structural confirmation requires NMR (¹H/¹³C/¹⁹F), FT-IR (nitro and hydroxyl stretches at 1520 cm⁻¹ and 3300 cm⁻¹), and X-ray crystallography for solid-state analysis .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is optimal for volatile byproducts (e.g., nitrophenol derivatives). For non-volatile impurities, use ultra-performance liquid chromatography (UPLC) with a photodiode array detector. Limit of detection (LOD) for nitroaromatic impurities should be ≤0.1% .

Advanced Research Questions

Q. How does the electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity in pesticidal applications?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing the phenolate anion and increasing binding affinity to acetylcholinesterase in insects. Nitro groups facilitate redox cycling, generating reactive oxygen species (ROS) in target organisms. Structure-activity relationship (SAR) studies show that replacing the hydroxyl group with chlorine (as in 4-Chloro-3,5-dinitrobenzotrifluoride) reduces bioactivity by 70%, highlighting the critical role of the phenolic -OH in mechanism of action .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in LC₅₀ values (e.g., 0.5–2.0 mg/L for aquatic organisms) often arise from varying test conditions. Standardize assays using OECD Guidelines 203 (fish toxicity) and 227 (earthworm avoidance). Control parameters:

- pH (6.5–7.5) to prevent ionization.

- Temperature (20±1°C) to minimize metabolic variability.

- Use of aged sediment in ecotoxicity tests to account for adsorption effects .

Q. What is the environmental fate of this compound, and how can its persistence be mitigated?

- Methodological Answer : The compound exhibits low biodegradability (half-life >100 days in soil) due to nitro groups resisting microbial cleavage. Advanced oxidation processes (AOPs) like UV/H₂O₂ degrade >90% within 2 hours via hydroxyl radical attack on the aromatic ring. Field studies recommend encapsulation in biodegradable polymers (e.g., polylactic acid) to reduce leaching .

Q. How can computational modeling predict the compound’s interactions with non-target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of human acetylcholinesterase (PDB: 4EY7) reveal competitive inhibition at the catalytic triad (Ki ~10 µM). Validate predictions with in vitro enzyme inhibition assays (Ellman’s method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。